![molecular formula C46H66ClN5O8 B11827652 1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chlorid“ ist ein komplexes organisches Molekül. Es enthält mehrere Ethoxygruppen, eine Azidogruppe und ein Chloridion.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet wahrscheinlich mehrere Schritte, darunter die Bildung der Azido- und Methoxyethoxygruppen. Typische Reaktionsbedingungen können Folgendes umfassen:
Lösungsmittel: Häufige Lösungsmittel wie Dichlormethan oder Ethanol.
Katalysatoren: Katalysatoren wie Palladium oder Kupfer könnten verwendet werden, um bestimmte Reaktionen zu erleichtern.
Temperatur und Druck: Reaktionen können bei Raumtemperatur oder unter Rückflussbedingungen durchgeführt werden, abhängig vom jeweiligen Schritt.
Industrielle Produktionsmethoden
Die industrielle Produktion würde eine Skalierung der Labor-Synthesemethoden erfordern. Dies könnte Folgendes beinhalten:
Batchreaktoren: Für kontrollierte Synthese.
Kontinuierliche Durchflussreaktoren: Für eine effizientere großtechnische Produktion.
Reinigungstechniken: Wie Chromatographie oder Kristallisation, um die Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azido and methoxyethoxy groups. Typical reaction conditions might include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Catalysts like palladium or copper might be used to facilitate certain reactions.
Temperature and Pressure: Reactions may be carried out at room temperature or under reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production would require scaling up the laboratory synthesis methods. This might involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For more efficient large-scale production.
Purification Techniques: Such as chromatography or crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Azidogruppe kann oxidiert werden, um verschiedene stickstoffhaltige Verbindungen zu bilden.
Reduktion: Die Azidogruppe kann zu einem Amin reduziert werden.
Substitution: Die Ethoxygruppen können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation der Azidogruppe zu Nitroverbindungen führen, während die Reduktion Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet werden.
Katalyse: Sie könnte als Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen dienen.
Biologie
Biokonjugation: Die Azidogruppe ermöglicht die Biokonjugation mit anderen Biomolekülen, die für die Wirkstoffabgabe und Diagnostik nützlich ist.
Fluoreszierende Sonden: Die Indol-Einheit könnte bei der Entwicklung fluoreszierender Sonden für Bildgebungsanwendungen verwendet werden.
Medizin
Arzneimittelentwicklung:
Therapeutika: Die Verbindung könnte therapeutische Eigenschaften haben, wie antimikrobielle oder krebshemmende Aktivität.
Industrie
Materialwissenschaft: Die Verbindung könnte bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
Polymerchemie: Sie könnte in Polymere eingearbeitet werden, um bestimmte Funktionalitäten zu verleihen.
Wirkmechanismus
Der Wirkmechanismus der Verbindung hängt von ihrer jeweiligen Anwendung ab. Zum Beispiel:
Molekulare Ziele: Sie könnte mit bestimmten Proteinen oder Enzymen interagieren und deren Funktion hemmen oder aktivieren.
Beteiligte Pfade: Die Verbindung könnte verschiedene zelluläre Pfade beeinflussen, wie z. B. Signaltransduktion oder Stoffwechselpfade.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example:
Molecular Targets: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: The compound could affect various cellular pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[2-(2-Azidoethoxy)ethyl]-2,3-dimethylindole: Ein einfacheres Analogon mit weniger Ethoxygruppen.
1-[2-(2-Methoxyethoxy)ethyl]-2,3-dimethylindole: Ein weiteres Analogon mit einer Methoxyethoxygruppe.
Einzigartigkeit
Funktionelle Gruppen: Das Vorhandensein von sowohl Azido- als auch Methoxyethoxygruppen macht die Verbindung einzigartig.
Eigenschaften
Molekularformel |
C46H66ClN5O8 |
|---|---|
Molekulargewicht |
852.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)
![1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate](/img/structure/B11827572.png)

![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)

![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)
![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)
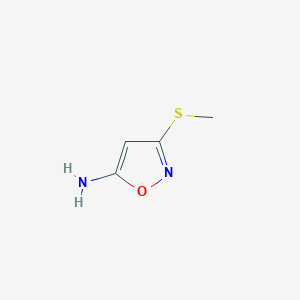
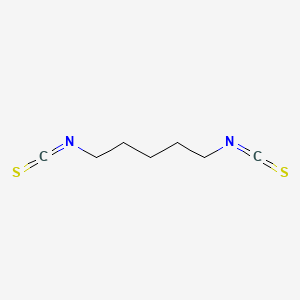
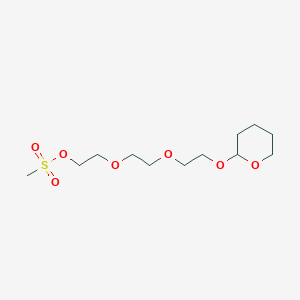
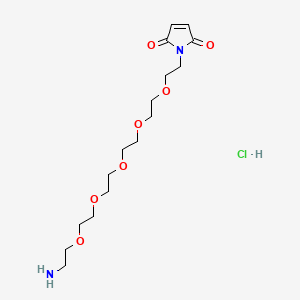
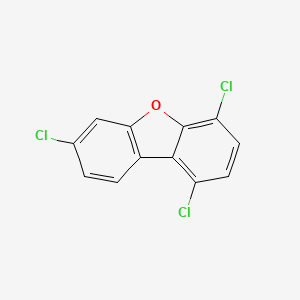
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
